(R)-(+)-1-Octyn-3-ol

Description

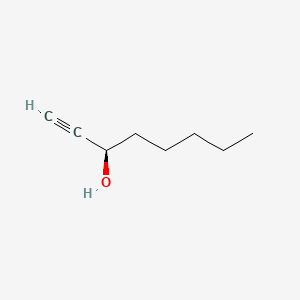

Structure

3D Structure

Properties

IUPAC Name |

(3R)-oct-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGRNZHKYVHZSN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426439 | |

| Record name | (3R)-oct-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32556-70-0 | |

| Record name | 1-Octyn-3-ol, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032556700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-oct-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1-Octyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYN-3-OL, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ9V2W5SW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(+)-1-Octyn-3-ol chemical properties and reactivity

An In-Depth Technical Guide to (R)-(+)-1-Octyn-3-ol: Properties, Reactivity, and Application in Modern Synthesis

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount.[1][2] The stereochemistry of a molecule can dramatically influence its pharmacological activity, making access to specific stereoisomers a critical challenge in drug development.[3] this compound has emerged as a versatile and valuable chiral building block, prized for its bifunctional nature, containing both a terminal alkyne and a stereodefined secondary alcohol.[] This unique combination allows for a diverse range of subsequent chemical transformations, enabling the construction of complex molecular architectures with precise stereochemical control.

This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of prostaglandins and other bioactive molecules.[5][6] The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chiral intermediate.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in the laboratory. These data serve as the primary means of identification, purity assessment, and quality control.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature. Its key physical properties are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [7][8] |

| Molecular Weight | 126.20 g/mol | [8][9] |

| Density | 0.866 g/mL | [5] |

| Boiling Point | 100°C at 20 mmHg | [5] |

| Flash Point | 63°C (145°F) | [5] |

| Optical Rotation | +9.9° (Neat) | [5] |

| Refractive Index | 1.442 | [5] |

| CAS Registry Number | 32556-70-0 | [8] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile, which is indispensable for its characterization.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the two key functional groups. A strong, sharp absorption is observed around 3300 cm⁻¹ , corresponding to the C-H stretch of the terminal alkyne. The C≡C triple bond stretch typically appears as a weaker absorption around 2110 cm⁻¹ . A broad and prominent absorption in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretch of the alcohol functional group.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is highly informative. The terminal alkyne proton (≡C-H) typically appears as a triplet around 2.4 ppm . The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is a multiplet found around 4.3 ppm . The hydroxyl proton itself (-OH) is a broad singlet whose chemical shift is concentration-dependent. The remaining protons of the pentyl chain appear as multiplets in the upfield region of the spectrum (approx. 0.9-1.6 ppm).[10]

-

¹³C NMR : The carbon spectrum shows distinct signals for the alkynyl carbons, typically around 85 ppm (for the substituted carbon) and 72 ppm (for the terminal carbon). The carbon atom attached to the hydroxyl group (-C(OH)-) resonates at approximately 62 ppm .[8]

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 126 may be observed.[7] Common fragmentation patterns involve the loss of water (M-18) and cleavage adjacent to the alcohol, leading to characteristic fragment ions.[10]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct and predictable reactivity of its alcohol and alkyne functionalities. The presence of a chiral center at C-3 allows for the transfer of stereochemical information into more complex products.

Caption: Workflow for the asymmetric synthesis of this compound.

Step-by-Step Experimental Protocol

(Adapted from Organic Syntheses, Coll. Vol. 7, p.403, 1990) [11]

-

Reagent Preparation : In a flame-dried, nitrogen-purged 500-mL flask equipped with a magnetic stirrer, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF). Cool the solution to 0°C and add (+)-α-pinene dropwise. Allow the mixture to stir at room temperature for 2-3 hours to ensure the complete formation of the B-3-pinanyl-9-BBN reducing agent.

-

Asymmetric Reduction : Cool the flask containing the chiral reducing agent back to 0°C in an ice bath. Add 1-octyn-3-one (0.285 mol) dropwise to the solution. An initial exothermic reaction will be observed. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitoring and Completion : Stir the reaction for approximately 8 hours. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction mixture typically changes from a light yellow to a darker red color upon completion.

-

Quenching : Destroy the excess reducing agent by adding freshly distilled propionaldehyde (0.3 mol) and stirring for an additional hour at room temperature.

-

Workup and Isolation : Add ethanolamine to the reaction mixture to complex with the boron byproducts. Stir for 15 minutes. Add diethyl ether and water, then separate the organic layer. Wash the organic layer sequentially with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : Purify the crude product by vacuum distillation to yield pure this compound.

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Hazards : this compound is a combustible liquid. It is harmful if swallowed and may cause skin, eye, and respiratory irritation. [8][12]* Handling : Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. [12]* Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and oxidation. It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides. [5][12]

Conclusion

This compound stands out as a powerful and versatile chiral building block in asymmetric synthesis. Its bifunctional nature, coupled with the stereodefined alcohol center, provides a reliable platform for the enantioselective synthesis of complex molecules, most notably prostaglandins. The well-established protocols for its synthesis and the predictable reactivity of its functional groups make it an indispensable tool for chemists in drug discovery and development. By understanding its core properties and reactivity, researchers can confidently and effectively incorporate this valuable intermediate into their synthetic strategies to access novel and potent chemical entities.

References

-

Midland, M. M., & Kazubski, A. (1990). This compound. Organic Syntheses, Coll. Vol. 7, 403. [Link]

-

Wikipedia. (n.d.). 1-Octen-3-ol. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol. In PubChem. Retrieved January 22, 2026, from [Link]

-

Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(10). [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol, (3R)-. In PubChem. Retrieved January 22, 2026, from [Link]

-

Ihara, M., & Kibayashi, C. (1993). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 51(3), 200-211. [Link]

-

Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. [Link]

Sources

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 5. This compound, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 1-Octyn-3-ol [webbook.nist.gov]

- 8. 1-Octyn-3-ol, (3R)- | C8H14O | CID 6999692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Octyn-3-ol(818-72-4) 1H NMR [m.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

(R)-(+)-1-Octyn-3-ol spectroscopic data (NMR, IR, mass spectrometry)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-(+)-1-Octyn-3-ol

Introduction: The Molecular Portrait of a Chiral Propargyl Alcohol

This compound is a chiral secondary alcohol featuring a terminal alkyne. Its structure, comprising a hydroxyl group at a stereogenic center adjacent to a carbon-carbon triple bond, makes it a valuable building block in asymmetric synthesis, particularly in the pharmaceutical and fine chemical industries. The precise three-dimensional arrangement of atoms—its (R)-configuration—is critical to its function and reactivity in stereoselective reactions.[1][2]

Therefore, unambiguous structural confirmation and purity assessment are paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into not just the data itself, but the underlying principles that dictate experimental choices and data interpretation, ensuring a robust and trustworthy characterization.

It is crucial to note that while these standard spectroscopic methods are powerful for structural elucidation, they do not differentiate between enantiomers like (R)- and (S)-1-octyn-3-ol in an achiral environment.[3] Enantiomeric purity is typically determined using specialized techniques such as chiral chromatography or polarimetry. This guide focuses on confirming the molecular connectivity and functional groups.

Workflow for Spectroscopic Analysis

The logical flow for characterizing an organic molecule like this compound involves a multi-technique approach to assemble a complete structural picture. Each method provides a unique piece of the puzzle.

Caption: Workflow of spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals detailed information about the chemical environment and connectivity of atoms.

Expertise in Practice: Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar analytes like 1-octyn-3-ol. It is an excellent solvent and its residual proton signal (at ~7.26 ppm) and carbon triplet (at ~77 ppm) are well-known, preventing interference with the analyte signals.[4] Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and how they are coupled to their neighbors.

Caption: Structure of 1-Octyn-3-ol.

Table 1: ¹H NMR Spectroscopic Data for 1-Octyn-3-ol (400 MHz, CDCl₃) [5]

| Position (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-1 | ~2.45 | Doublet (d) | ~2.1 | Terminal Alkyne Proton (≡C-H ) |

| H-3 | ~4.35 | Triplet (t) | ~6.6 | Carbinol Proton (-CH(OH)-) |

| H-4 | ~1.65 | Multiplet (m) | - | Methylene Protons (-CH₂-) |

| H-5, H-6, H-7 | ~1.30-1.50 | Multiplet (m) | - | Methylene Protons (-CH₂CH₂CH₂-) |

| H-8 | ~0.90 | Triplet (t) | ~7.0 | Terminal Methyl Protons (-CH₃) |

| OH | Variable (e.g., ~1.9-2.2) | Broad Singlet (br s) | - | Hydroxyl Proton (-OH ) |

Interpretation:

-

H-8 (δ ~0.90): The upfield triplet is characteristic of a terminal methyl group coupled to an adjacent methylene (CH₂) group.

-

H-5, H-6, H-7 (δ ~1.30-1.50): This complex multiplet represents the overlapping signals of the three methylene groups in the pentyl chain.

-

H-4 (δ ~1.65): These methylene protons are adjacent to the chiral center and appear as a distinct multiplet.

-

H-1 (δ ~2.45): The signal for the terminal alkyne proton is a doublet due to coupling with the H-3 proton across the triple bond.

-

H-3 (δ ~4.35): This downfield triplet corresponds to the proton on the carbon bearing the electronegative oxygen atom. It is coupled to both the H-1 proton and the H-4 methylene protons.

-

OH (Variable): The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on concentration and temperature.

¹³C NMR Spectrum: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count and revealing their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for 1-Octyn-3-ol (CDCl₃)

| Position (Label) | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~84.6 | Alkynyl Carbon (C ≡CH) |

| C2 | ~71.5 | Alkynyl Carbon (C≡C H) |

| C3 | ~61.5 | Carbinol Carbon (-C H(OH)-) |

| C4 | ~38.5 | Methylene Carbon (-C H₂-) |

| C5 | ~24.8 | Methylene Carbon (-C H₂-) |

| C6 | ~31.3 | Methylene Carbon (-C H₂-) |

| C7 | ~22.5 | Methylene Carbon (-C H₂-) |

| C8 | ~13.9 | Terminal Methyl Carbon (-C H₃) |

Interpretation:

-

Alkynyl Carbons (C1, C2): The signals at δ ~84.6 and ~71.5 are characteristic of sp-hybridized carbons.[4][6] C1 is further downfield as it is substituted by the alkyl chain.

-

Carbinol Carbon (C3): The peak at δ ~61.5 is in the typical range for a carbon bonded to an oxygen atom.[4]

-

Alkyl Chain Carbons (C4-C8): The remaining signals between δ ~13.9 and ~38.5 correspond to the sp³-hybridized carbons of the pentyl chain, with the terminal methyl group (C8) being the most upfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an exceptionally reliable method for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for 1-Octyn-3-ol [7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 (broad, strong) | O-H stretch | Alcohol (-OH) |

| ~3300 (sharp, strong) | ≡C-H stretch | Terminal Alkyne |

| ~2930-2860 (strong) | C(sp³)-H stretch | Alkyl Chain |

| ~2120 (weak to medium) | C≡C stretch | Alkyne |

| ~1050-1150 (strong) | C-O stretch | Secondary Alcohol |

Interpretation: The IR spectrum provides a definitive fingerprint for 1-octyn-3-ol.

-

The presence of a broad, strong absorption around 3300-3400 cm⁻¹ is irrefutable evidence of the hydroxyl group (O-H), with the broadening caused by hydrogen bonding.[8]

-

Overlapping this, a sharp, strong peak at ~3300 cm⁻¹ confirms the presence of a terminal alkyne's ≡C-H bond.[8]

-

The absorption at ~2120 cm⁻¹ is due to the C≡C triple bond stretch. This peak is often weak because the vibration causes only a small change in the bond's dipole moment.[8][9][10]

-

Strong absorptions in the 2860-2930 cm⁻¹ region are characteristic of C-H stretching in the pentyl chain.

-

The strong band in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, creating a positively charged molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the molecular weight and provides structural clues based on the fragmentation pattern.[11]

The molecular weight of 1-octyn-3-ol (C₈H₁₄O) is 126.20 g/mol .[12][13]

Fragmentation Pathway of 1-Octyn-3-ol

The fragmentation of alcohols is often driven by cleavage of the bond alpha to the oxygen atom.[14][15]

Caption: Primary fragmentation pathways for 1-octyn-3-ol in EI-MS.

Table 4: Key Ions in the Mass Spectrum of 1-Octyn-3-ol [13][16]

| m/z | Proposed Fragment | Significance |

| 126 | [C₈H₁₄O]⁺• | Molecular Ion (M⁺•). Often weak or absent for alcohols. |

| 108 | [M - H₂O]⁺• | Loss of water (dehydration), common for alcohols. |

| 99 | [M - C₂H₃]⁺ | Loss of a vinyl radical. |

| 57 | [CH(OH)C≡CH]⁺ or [C₄H₉]⁺ | Base Peak . Result of α-cleavage (loss of the pentyl radical). |

Interpretation:

-

Molecular Ion (m/z 126): The peak for the intact molecular ion is expected to be of low intensity, a common characteristic for secondary alcohols which fragment readily.[14]

-

Base Peak (m/z 57): The most abundant ion (base peak) at m/z 57 is the result of a characteristic alpha-cleavage. This involves the breaking of the C3-C4 bond, which expels a pentyl radical and leaves a stable, resonance-stabilized cation.

-

Dehydration Peak (m/z 108): A significant peak corresponding to the loss of a water molecule (18 mass units) from the molecular ion is typical for alcohols.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following standardized protocols should be employed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time is required due to the low natural abundance of ¹³C; typically, several hundred to a few thousand scans are necessary.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra by setting the TMS peak to 0.00 ppm.

Protocol 2: IR Spectrum Acquisition (ATR-FTIR)

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract atmospheric (CO₂, H₂O) and solvent absorptions.

-

Sample Application: Apply a single drop of neat this compound liquid directly onto the ATR crystal.

-

Acquisition: Obtain the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Protocol 3: Mass Spectrum Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or hexane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., hold at 50°C for 1 min, then ramp to 250°C at 10°C/min).

-

Ionization: As the compound elutes from the GC column, it enters the EI source where it is bombarded with 70 eV electrons.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of 1-octyn-3-ol. Identify the molecular ion and major fragment ions.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive structural characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and atom connectivity. IR spectroscopy validates the presence of the key alcohol and terminal alkyne functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural support through a predictable fragmentation pattern. This multi-faceted spectroscopic dossier serves as an authoritative confirmation of the molecule's identity, essential for its application in research and development.

References

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1-Octen-3-ol-d3: A Technical Guide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18827, 1-Octen-3-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13166, 1-Octyn-3-ol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol in NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 1-Octen-3-ol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). Chemical shifts. University of Wisconsin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992244, (R)-oct-1-en-3-ol. Retrieved from [Link]

-

PubMed Central. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

-

ACS Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Sigma-Aldrich Co. LLC. (2025). 1-Octen-3-ol - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 11.8: Infrared Spectroscopy. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). R-(-)-1-Octen-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octen-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octen-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 1-Octyn-3-ol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

John Wiley & Sons, Inc. (2025). 1-Octyn-3-ol - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

-

Chad's Prep. (2018). 14.3 Interpreting More IR Spectra. YouTube. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-octyn-3-ol. Retrieved from [Link]

-

ResearchGate. (2025). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from [Link]

-

Tetrahedron Letters. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

ACS Publications. (2026). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed Alkynyl 8-Methylenenaphthalen-2(8H)-ones. Organic Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubMed Central. (2025). Enantioselective electroreductive alkyne-aldehyde coupling. Retrieved from [Link]

-

ACS Publications. (2026). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes.... Organic Letters. Retrieved from [Link]

-

AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1-Octyn-3-ol(818-72-4) 1H NMR [m.chemicalbook.com]

- 6. compoundchem.com [compoundchem.com]

- 7. 1-Octyn-3-ol [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Octyn-3-ol [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. spectrabase.com [spectrabase.com]

Physical properties of (R)-(+)-1-Octyn-3-ol (boiling point, density)

- 1. This compound, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1-Octyn-3-ol, (3R)- | C8H14O | CID 6999692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 1-Octyn-3-ol | 818-72-4 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. phillysim.org [phillysim.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Stability and Storage of (R)-(+)-1-Octyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-Octyn-3-ol is a critical chiral building block in the synthesis of various pharmacologically active molecules, including prostaglandins.[1] Its chemical and chiral integrity is paramount to ensure the efficacy and safety of the final drug product. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into its chemical and physical properties, explore potential degradation pathways, and provide actionable protocols for storage, handling, and stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and purity of this vital synthetic intermediate.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

Chiral propargyl alcohols, such as this compound, are versatile intermediates in organic synthesis. The presence of both a chiral secondary alcohol and a terminal alkyne functional group allows for a wide array of chemical transformations, making it a valuable precursor for complex molecular architectures.[2] Its primary application lies in the synthesis of prostaglandins and their analogues, a class of compounds with diverse therapeutic effects.[1] Given its role in the production of active pharmaceutical ingredients (APIs), ensuring the stability and enantiomeric purity of this compound is not merely a matter of good laboratory practice but a critical component of regulatory compliance and drug safety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [3] |

| Molecular Weight | 126.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | General knowledge |

| Boiling Point | 83 °C at 19 mmHg | Sigma-Aldrich |

| Density | 0.864 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.441 | Sigma-Aldrich |

| Chirality | (R)-enantiomer, dextrorotatory (+) | General knowledge |

Core Directive: Understanding the Stability Profile

The stability of this compound is dictated by the reactivity of its two key functional groups: the secondary alcohol and the terminal alkyne. Degradation can occur through several pathways, compromising both the chemical purity and the critical enantiomeric excess of the material.

Potential Degradation Pathways

The primary routes of degradation for this compound are oxidation, polymerization, and potentially racemization under certain conditions.

-

Oxidation: The secondary alcohol is susceptible to oxidation, particularly in the presence of oxidizing agents or exposure to atmospheric oxygen over prolonged periods, which would yield the corresponding ketone, 1-octyn-3-one.[4][5][6][7][8] This is the most likely degradation pathway under aerobic storage conditions.

-

Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of transition metal impurities, heat, or light.[9][10] This can lead to the formation of higher molecular weight oligomers and polymers, reducing the purity of the starting material.

-

Racemization: While generally stable, chiral alcohols can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures.[11] This would involve the formation of a carbocation or enolate intermediate, leading to a loss of enantiomeric purity.[11][12]

Below is a diagram illustrating the primary degradation pathways.

Caption: Potential degradation pathways for this compound.

Factors Influencing Stability

Several environmental factors can accelerate the degradation of this compound:

-

Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation and polymerization. Therefore, storage at low temperatures is crucial.

-

Light: UV light can provide the energy to initiate free-radical polymerization of the alkyne. Amber or opaque containers are recommended to protect the compound from light.

-

Atmosphere: The presence of oxygen can lead to the oxidation of the alcohol functionality. Storing under an inert atmosphere (e.g., argon or nitrogen) is a key preventative measure.

-

Moisture: While not directly reactive, moisture can facilitate certain degradation reactions and should be minimized.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides are incompatible and should not be stored in proximity.[1]

Recommended Storage and Handling Protocols

To ensure the long-term stability and maintain the high purity of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (refrigerated) | Minimizes rates of degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the secondary alcohol. |

| Container | Tightly sealed, amber glass bottle | Protects from atmospheric moisture and light. |

| Location | Cool, dry, well-ventilated area | Ensures a stable external environment. |

| Incompatibilities | Store away from oxidizing agents, strong acids, and bases. | Prevents accidental contact and reaction. |

Handling Workflow

The following workflow should be adopted when handling this compound to minimize exposure to detrimental conditions.

Caption: Recommended handling workflow for this compound.

Stability Assessment: Analytical Methodologies

Regular assessment of the purity and stability of this compound is essential, particularly for lots stored for extended periods or used in cGMP processes. A robust stability-indicating method should be able to separate and quantify the parent compound from its potential degradation products and enantiomer.[13][14]

Purity Assessment (Chemical)

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable technique for assessing the chemical purity of this compound. A non-polar capillary column can effectively separate the parent compound from volatile impurities and the primary oxidation product, 1-octyn-3-one.

Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (e.e.) of this compound.[15][16][17] A chiral stationary phase (CSP), often based on polysaccharide derivatives, is required for the separation of the (R)- and (S)-enantiomers.[15]

Forced Degradation Studies

To develop a stability-indicating analytical method, forced degradation studies should be performed.[16] This involves subjecting the compound to stress conditions to intentionally generate degradation products.

Protocol for Forced Degradation Study:

-

Acidic Hydrolysis: Dissolve a sample in a solution of 0.1 M HCl and heat gently (e.g., 60 °C) for a defined period. Neutralize before analysis.

-

Basic Hydrolysis: Dissolve a sample in a solution of 0.1 M NaOH and heat gently. Neutralize before analysis.

-

Oxidative Degradation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid or neat liquid sample to elevated temperatures (e.g., 80 °C).

-

Photolytic Degradation: Expose a sample to UV light (e.g., 254 nm) in a photostability chamber.

The stressed samples should then be analyzed by both the GC and chiral HPLC methods to ensure that all degradation products are resolved from the parent peak and its enantiomer.

Conclusion: A Commitment to Quality

The chemical and chiral stability of this compound is a critical parameter that directly impacts the quality of downstream pharmaceutical products. By understanding its inherent chemical liabilities and implementing the rigorous storage and handling protocols outlined in this guide, researchers and manufacturers can ensure the integrity of this vital chiral intermediate. A proactive approach to stability, including the implementation of robust analytical monitoring, is the cornerstone of producing safe and effective medicines.

References

-

Liu, J., Xie, X., & Ma, S. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44(10), 1569-1576. Available at: [Link]

-

Ma, S., et al. (2011). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Chinese Journal of Chemistry, 29(12), 2645-2647. Available at: [Link]

-

Naidu, S., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Sustainable Chemistry & Engineering, 2(10), 2353-2358. Available at: [Link]

-

Li, Z., et al. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry, 87(20), 13634-13643. Available at: [Link]

-

Reddy, S., et al. (2013). A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. RSC Advances, 3(44), 21637-21640. Available at: [Link]

-

Midland, M. M., & Kazubski, A. (1982). This compound. Organic Syntheses, 60, 81. Available at: [Link]

-

Li, X., et al. (2013). Direct oxidation of secondary alcohol to ester by performic acid. Green Chemistry, 15(12), 3332-3336. Available at: [Link]

-

Wikipedia. (n.d.). Racemization. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Jia, T., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au, 4(8), 2845-2852. Available at: [Link]

-

Jana, A., & De, S. (2022). Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. Biomacromolecules, 23(8), 3464-3471. Available at: [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

Hecq, J., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 12(12), 1184. Available at: [Link]

-

Yadav, J. S., et al. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol. Beilstein Journal of Organic Chemistry, 16, 334-361. Available at: [Link]

-

Wang, S. L., et al. (2021). Main pathways involved in the degradation of 1-octen-3-ol (A) and the formation of phenylethyl alcohol (B) in shiitake mushrooms during drying. [Figure]. In ResearchGate. Available at: [Link]

-

Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Reddy, G. S., et al. (2014). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Journal of Analytical Methods in Chemistry, 2014, 617941. Available at: [Link]

-

Jia, T., et al. (2021). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society, 143(32), 12516-12521. Available at: [Link]

-

Attimarad, M., et al. (2012). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Journal of the Chilean Chemical Society, 57(2), 826-829. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of oct-1-yn-3-ol. Retrieved January 22, 2026, from [Link]

-

Bounoua, N., et al. (2018). Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Chirality, 30(7), 899-906. Available at: [Link]

-

Wang, H., et al. (2022). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ChemRxiv. Available at: [Link]

-

NIST. (n.d.). 1-Octen-3-ol. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Chemistry For Everyone. (2024, December 31). What Is Racemization In Organic Chemistry? [Video]. YouTube. [Link]

-

NIST. (n.d.). 1-Octyn-3-ol. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Alhamdany, H. (2020). Stability evaluation of Acetylsalicylic acid in commercial Aspirin tablets available in the Iraqi market. Annals of the College of Medicine, Mosul, 42(1), 6-11. Available at: [Link]

-

Climent, M. J., et al. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry, 22(6), 1936-1946. Available at: [Link]

-

Asymmetric Chemistry. (2012, May 23). What's a Racemic Mixture? Master Organic Chemistry. [Link]

-

Fields, C., & Russell, J. (2025, February). Unlocking Drug Longevity: The Crucial Role of Stability Studies. Manufacturing Chemist Magazine. [Link]

-

Teo, Y. C., & Goh, S. H. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Organic & Biomolecular Chemistry, 20(32), 6415-6426. Available at: [Link]

-

Wang, H., et al. (2022). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ResearchGate. Available at: [Link]

-

Van Bockstal, P. J., et al. (2022). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Pharmaceutics, 14(11), 2397. Available at: [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

-

Simagina, V. I., et al. (2021). Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. Catalysts, 11(11), 1369. Available at: [Link]

-

Wikipedia. (n.d.). Methyl isocyanate. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Mora-Hernández, J. M., et al. (2024). Sustainable Photocatalytic Degradation of Ibuprofen Using Se-Doped SnO2 Nanoparticles Under UV–Visible Irradiation. Catalysts, 14(1), 47. Available at: [Link]

Sources

- 1. This compound, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Controlled Alternating Metathesis Copolymerization of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Racemization - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

(R)-(+)-1-Octyn-3-ol material safety data sheet (MSDS) analysis

An In-depth Technical Guide to the Material Safety Data Sheet for (R)-(+)-1-Octyn-3-ol

Introduction: Beyond the Checklist

For the modern researcher and drug development professional, a Material Safety Data Sheet (MSDS), or its globally harmonized successor, the Safety Data Sheet (SDS), is more than a regulatory formality. It is the foundational document for a dynamic risk assessment, a critical first step in the experimental design process. This guide moves beyond a simple recitation of SDS sections to provide a senior scientist's perspective on interpreting and applying the safety data for this compound (CAS No. 32556-70-0). This chiral acetylenic alcohol is a valuable building block in organic synthesis, notably as an intermediate for prostaglandins and other complex molecules.[1][2] Its utility, however, is paired with a specific hazard profile that demands a nuanced understanding to ensure laboratory safety and experimental integrity.

This document is structured to follow the logical workflow of a researcher: understanding the inherent chemical character, identifying potential hazards, implementing robust control measures, and preparing for contingencies.

Part 1: Physicochemical and Hazard Profile

A thorough understanding of a chemical's properties is the bedrock of its safe handling. These are not merely numbers but predictors of behavior under various laboratory conditions. This compound is a colorless to light yellow liquid and is classified as an acetylenic alcohol, meaning it possesses both a hydroxyl (-OH) group and a carbon-carbon triple bond.[2][3] This dual functionality dictates its reactivity and its hazards.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties gathered from various safety data sheets and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 32556-70-0 | [4] |

| Molecular Formula | C₈H₁₄O | [4][5] |

| Molecular Weight | 126.20 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | ~169.6 °C @ 760 mmHg | [2][6] |

| Flash Point | ~63.9 °C (147 °F) | [6] |

| Solubility | Moderately soluble in water (3.4 g/L at 20 °C)[2]; Soluble in alcohol[7] | [2][7] |

| Vapor Pressure | 0.5 mmHg @ 25 °C (estimated) | [6] |

Causality Insight: The flash point of ~64°C classifies this compound as a combustible liquid (as per OSHA/GHS, a flammable liquid has a flash point < 60°C).[7][8] This is a critical distinction. While not as volatile as acetone or ethanol, it can still form a flammable vapor mixture with air if heated above its flash point. This directly informs the requirement to avoid heating with open flames or on standard hotplates that can spark.

GHS Hazard Identification and Toxicological Summary

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. The primary hazards associated with this compound are summarized below.

| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [4][5] |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | [4] |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |

Toxicological Data:

-

Oral LD50 (mouse): 460 mg/kg (for the racemic mixture)[9]

-

Oral LD50 (rat): 340 mg/kg (for the related 1-octen-3-ol)[10]

Expert Interpretation: The "Harmful" classification (Category 4) across oral, dermal, and inhalation routes indicates systemic toxicity is a primary concern.[4] Unlike corrosive or immediately irritating substances, the adverse effects of exposure may not be instantly apparent. The LD50 values are moderate, but they underscore that ingestion of even small amounts (on the order of grams for an adult) could be dangerous. The dermal and inhalation toxicity necessitates moving beyond basic splash protection to a more comprehensive exposure control strategy, as detailed in the following sections.

Part 2: The Self-Validating Safety Workflow

A truly robust safety protocol is not a static checklist but a dynamic, self-validating system. This involves a continuous cycle of hazard assessment, control implementation, and procedural verification.

Risk Assessment and Mitigation Workflow

Before any new procedure involving this compound, a formal risk assessment should be conducted. The following workflow provides a structured approach.

Caption: Risk Assessment and Control Workflow for this compound.

Detailed Protocol: Safe Dispensing in a Laboratory Setting

This protocol demonstrates a self-validating system for a common laboratory task.

Objective: To safely transfer 5 mL of this compound from a stock bottle to a reaction flask.

Materials:

-

This compound stock bottle

-

Reaction flask

-

Appropriate-sized syringe with needle or glass pipette and bulb

-

Beaker for secondary containment

-

Waste container for contaminated consumables

Personal Protective Equipment (PPE):

-

Eye Protection: ANSI Z87.1-compliant chemical splash goggles.[8][11]

-

Hand Protection: Nitrile or neoprene gloves.[10]

-

Body Protection: Flame-resistant lab coat.

Procedure:

-

Preparation & Verification (Administrative Control):

-

Confirm that the work area is inside a certified chemical fume hood.[11][12]

-

Verify the fume hood sash is at the indicated operational height.

-

Ensure the locations of the nearest safety shower, eyewash station, and ABC-type fire extinguisher are known and unobstructed.[12]

-

Place absorbent, plastic-backed pads on the fume hood work surface to contain minor drips.

-

-

Staging (Engineering Control):

-

Place the stock bottle of this compound and the reaction flask inside a secondary container (e.g., a shallow plastic tray or large beaker) within the fume hood. This contains any potential spills.

-

Remove the cap from the stock bottle and place it on the absorbent pad.

-

-

Dispensing (Procedural Control):

-

Withdraw slightly more than 5 mL of the liquid using the syringe or pipette.

-

Dispense the 5 mL of liquid directly into the reaction flask, keeping the tip of the dispensing tool below the flask opening to minimize splashing.

-

Dispense any excess liquid back into the stock bottle.

-

-

Securing & Cleanup:

-

Securely cap the stock bottle and the reaction flask.

-

Rinse the syringe or pipette with a suitable solvent (e.g., acetone) into a designated waste container.

-

Place all contaminated disposable materials (pipette tips, absorbent pads) into a sealed, labeled hazardous waste bag.

-

-

Final Verification:

Part 3: Emergency and Disposal Protocols

Preparedness is the final pillar of a comprehensive safety strategy.

First Aid and Emergency Response

In the event of an exposure, immediate and correct action is critical. All personnel must be trained on these procedures.

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [8][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs. | [8][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][11] |

| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [8][13] |

In Case of Fire:

-

Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8][10]

-

Since it is a combustible liquid, containers may explode when heated. Use a water spray to cool unopened containers.[8][14]

Spill and Waste Management Workflow

Proper management of spills and waste prevents wider contamination and ensures regulatory compliance.

Caption: Spill Response and Waste Management Workflow.

Causality Insight: The use of non-sparking tools for cleanup is crucial. While the liquid itself is not highly flammable at room temperature, the process of cleaning could generate static or a spark, which could ignite vapors if the spill is large or in a poorly ventilated area.[15] All waste generated from the use of this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8]

Conclusion

The safe and effective use of this compound in a research and development setting hinges on a proactive and intelligent approach to safety. By treating the Safety Data Sheet not as a static document but as the first step in a dynamic risk management process, scientists can mitigate hazards, protect themselves and their colleagues, and ensure the integrity of their work. The principles of understanding causality, implementing self-validating protocols, and preparing for contingencies are the hallmarks of a superior safety culture.

References

-

Chemsrc. (n.d.). 1-Octyn-3-ol | CAS#:818-72-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol, (3R)-. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Uses of 1-Octyn-3-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (R)-1-octen-3-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-octyn-3-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

-

Biosolve. (2023, June 7). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

-

Health Canada Pest Management Regulatory Agency. (2009, August 18). Consultation Document on Roctenol (3R)-1-octen-3-ol, Proposed Registration Decision PRD2009-09. Retrieved from [Link]

-

Regulations.gov. (2012, December 3). Toxicology Scoping Document for the Registration Review of 1-Octen-3-ol (Octenol). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Octen-3-One Pure. Retrieved from [Link]

-

FCAD Group. (n.d.). Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge. Retrieved from [Link]

-

Gantrade Corporation. (n.d.). Acetylenic Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-oct-1-en-3-ol. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octen-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

-

HSSE World. (2021, July 11). Safe Handling of Acetylene Gas. Retrieved from [Link]

-

BOC. (n.d.). Acetylene safety. Retrieved from [Link]

Sources

- 1. This compound, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. gantrade.com [gantrade.com]

- 4. 1-Octyn-3-ol, (3R)- | C8H14O | CID 6999692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-octyn-3-ol, 818-72-4 [thegoodscentscompany.com]

- 7. 1-Octen-3-ol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-Octyn-3-ol | CAS#:818-72-4 | Chemsrc [chemsrc.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. 1-Octyn-3-ol(818-72-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 13. aurochemicals.com [aurochemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. chemos.de [chemos.de]

The Solubility Profile of (R)-(+)-1-Octyn-3-ol: A Comprehensive Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides an in-depth analysis of the solubility of (R)-(+)-1-Octyn-3-ol, a chiral propargyl alcohol with significant applications as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This document delineates the theoretical principles governing its solubility, presents a predictive solubility profile in a range of common organic solvents based on Hansen Solubility Parameters, and provides detailed experimental protocols for practical solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the informed use of this compound in their work.

Introduction: The Significance of this compound in Organic Synthesis

This compound is a valuable chiral intermediate in the synthesis of a variety of bioactive molecules. Its utility stems from the presence of two key functional groups: a terminal alkyne and a secondary alcohol on a stereogenic center. The terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, as well as click chemistry, enabling the facile introduction of molecular complexity. The chiral hydroxyl group provides a handle for further functionalization and is often a crucial element for biological activity.

The efficiency of synthetic transformations and the ease of product purification are intrinsically linked to the solubility of the starting materials, intermediates, and final products. A thorough understanding of the solubility of this compound in different organic solvents is therefore not merely academic but a critical factor in the practical application of this important building block. This guide aims to provide a comprehensive resource on this topic, combining theoretical predictions with practical experimental guidance.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Clear, colorless to yellowish liquid | [2] |

| Density | 0.864 g/mL at 25 °C | [3] |

| Boiling Point | 83 °C at 19 mmHg | [3] |

| Water Solubility | 3.4 g/L at 20 °C (Sparingly soluble) | [2] |

| Hydrogen Bond Donor | 1 | [4] |

| Hydrogen Bond Acceptor | 1 | [4] |

The molecule possesses a polar hydroxyl (-OH) group capable of both donating and accepting a hydrogen bond, and a nonpolar eight-carbon chain. This amphiphilic nature is the primary determinant of its solubility characteristics. The long hydrocarbon tail significantly limits its solubility in water, as observed by its low water solubility value.[5]

Theoretical Framework for Solubility: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" provides a fundamental, qualitative guideline for predicting solubility.[6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its solubility in a given solvent will be dictated by the balance of its ability to engage in hydrogen bonding via its hydroxyl group and the van der Waals interactions of its hydrocarbon chain.

For a more quantitative and predictive approach, Hansen Solubility Parameters (HSP) offer a powerful tool.[7] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of miscibility.

Estimated Hansen Solubility Parameters for this compound

Based on its structure (a secondary alcohol, a terminal alkyne, and a C5 alkyl chain), the estimated HSP values for this compound are:

-

δD ≈ 16.5 MPa⁰·⁵

-

δP ≈ 6.0 MPa⁰·⁵

-

δH ≈ 11.5 MPa⁰·⁵

These estimated values reflect a molecule with significant contributions from dispersion forces, moderate polarity, and a strong capacity for hydrogen bonding.

Predicted Solubility of this compound in Common Organic Solvents

The following table presents the predicted solubility of this compound in a range of common organic solvents, based on the calculated Hansen Solubility Parameter distance (Ra). A smaller Ra value suggests a higher likelihood of miscibility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Predicted) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 11.2 | Likely Miscible |

| Ethanol | 15.8 | 8.8 | 19.4 | 8.5 | Highly Miscible |

| Isopropanol | 15.8 | 6.1 | 16.4 | 5.3 | Highly Miscible |

| n-Butanol | 16.0 | 5.7 | 15.8 | 4.7 | Highly Miscible |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 6.5 | Highly Miscible |

| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 7.6 | Highly Miscible |

| Ethers | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 8.1 | Highly Miscible |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.1 | Highly Miscible |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.1 | Highly Miscible |

| Chlorinated Solvents | |||||

| Dichloromethane | 18.2 | 6.3 | 6.1 | 6.1 | Highly Miscible |

| Chloroform | 17.8 | 3.1 | 5.7 | 7.3 | Highly Miscible |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 11.0 | Likely Miscible |

| Benzene | 18.4 | 0.0 | 2.0 | 12.0 | Sparingly Soluble |

| Aliphatic Hydrocarbons | |||||

| Hexane | 14.9 | 0.0 | 0.0 | 14.4 | Likely Immiscible |

| Heptane | 15.3 | 0.0 | 0.0 | 13.9 | Likely Immiscible |

Disclaimer: These are predicted solubilities based on a theoretical model. Experimental verification is recommended.

The predictions suggest that this compound will be highly miscible with a wide range of polar and moderately polar organic solvents, particularly those capable of hydrogen bonding such as alcohols, ketones, and ethers. Its solubility is predicted to be lower in non-polar aromatic solvents and very low in non-polar aliphatic hydrocarbons.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, experimental verification is crucial for any critical application. The following protocols provide a straightforward approach to qualitatively and quantitatively determine the solubility of this compound.

Qualitative Solubility Determination (Miscibility)

This method provides a rapid assessment of whether the compound is miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)

-

Small, clean, and dry test tubes with stoppers

-

Graduated pipettes or micropipettes

Procedure:

-

Add 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 30 seconds.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Partially Miscible: The solution appears cloudy or two phases are present, but the volume of each phase has changed.

-

Immiscible: Two distinct, clear layers are observed.

-

Diagram of Miscibility Determination Workflow:

Sources

- 1. 1-Octyn-3-ol, (3R)- | C8H14O | CID 6999692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scribd.com [scribd.com]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Thermochemical Properties of (R)-(+)-1-Octyn-3-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-Octyn-3-ol is a chiral propargyl alcohol with significant applications as a key intermediate in the synthesis of prostaglandins and other complex bioactive molecules. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), is fundamental for process optimization, safety assessments, and computational modeling of reaction mechanisms and kinetics. This in-depth technical guide provides a comprehensive framework for both the experimental determination and computational prediction of these critical thermochemical parameters. In the absence of publicly available experimental data for this compound, this document serves as a procedural whitepaper, detailing validated methodologies to empower researchers to generate this vital information. We will explore the nuances of bomb calorimetry for liquid samples and delve into the robust workflows of modern computational chemistry.

Introduction: The Significance of Thermochemical Data for a Chiral Building Block

This compound, with its defined stereochemistry and reactive alkyne and alcohol functionalities, is a valuable chiral pool starting material. The energy landscape of reactions involving this molecule dictates product distributions, reaction rates, and potential thermal hazards. Accurate thermochemical data is therefore not merely academic; it is a cornerstone of rational process development and scalable synthesis.

-

Standard Enthalpy of Formation (ΔfH°) : This value quantifies the energy stored within the molecule's chemical bonds. It is indispensable for calculating the heat of reaction (ΔrH°) for any process involving this compound, enabling engineers to design appropriate thermal management systems for manufacturing processes.

-

Standard Molar Entropy (S°) : Entropy data is crucial for determining the Gibbs free energy of formation (ΔfG°) and, consequently, the equilibrium constants of reactions.

-

Heat Capacity (Cp) : This property is essential for calculating the change in enthalpy and entropy with temperature, allowing for the modeling of reaction outcomes under various thermal conditions.

A noteworthy aspect of this compound is its chirality. While the thermochemical properties of enantiomers are identical in an achiral environment, there can be measurable differences in the properties of an enantiopure substance versus its racemic mixture, particularly in the condensed phase, due to differences in intermolecular interactions and crystal packing.[1][2]

Experimental Determination of the Enthalpy of Combustion and Formation

The primary experimental route to determining the standard enthalpy of formation of an organic compound is through the measurement of its enthalpy of combustion (ΔcH°) using bomb calorimetry.[3]

The Principle of Bomb Calorimetry

Bomb calorimetry is a constant-volume calorimetric technique. The sample is completely combusted in an excess of high-pressure oxygen within a sealed, robust container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is precisely measured.

The fundamental relationship is:

qrxn = -CcalΔT

where:

-

qrxn is the heat of reaction at constant volume (ΔU).

-

Ccal is the heat capacity of the calorimeter system.

-

ΔT is the measured temperature change.

Experimental Protocol: ASTM D240 as a Methodological Framework

The following protocol is adapted from the principles outlined in ASTM D240, a standard test method for determining the heat of combustion of liquid hydrocarbon fuels.[4][5][6]

2.2.1. Calibration of the Calorimeter

-

Standard Substance : The heat capacity of the calorimeter (Ccal) must be determined by combusting a known mass of a certified standard, typically benzoic acid.

-

Procedure :

-

A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.

-

A fuse wire is attached to the electrodes, with the wire in contact with the pellet.

-

1 mL of deionized water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter jacket.

-

The initial temperature is recorded after thermal equilibrium is reached.

-

The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and begins to fall.

-

The temperature rise is corrected for heat exchange with the surroundings.

-

-

Calculation : Ccal is calculated using the known heat of combustion of benzoic acid.

2.2.2. Combustion of this compound

-

Sample Preparation : As this compound is a liquid, it must be contained in a suitable capsule (e.g., a gelatin capsule) of known mass and heat of combustion. An auxiliary substance, such as mineral oil, may be used to ensure complete combustion.

-

Procedure :

-

A known mass of the encapsulated this compound is placed in the crucible.

-

The procedure follows that of the calibration (steps 2.2.1.2.2 to 2.2.1.2.8).

-

-

Data Analysis :

-

The total heat released is calculated from Ccal and the corrected ΔT.

-

Corrections are made for the heat of combustion of the capsule, any auxiliary substance, and the fuse wire.

-

A correction is also made for the formation of nitric acid from residual nitrogen in the bomb.

-

This yields the constant volume heat of combustion (ΔU°comb).

-

Conversion to Standard Enthalpy of Formation

The standard enthalpy of combustion (ΔH°comb) is calculated from the constant volume heat of combustion (ΔU°comb) using the following equation:

ΔH°comb = ΔU°comb + ΔngasRT

where Δngas is the change in the number of moles of gas in the balanced combustion reaction.

The balanced combustion reaction for 1-octyn-3-ol (C₈H₁₄O) is:

C₈H₁₄O(l) + 11O₂(g) → 8CO₂(g) + 7H₂O(l)

From this, Δngas = (moles of gaseous products) - (moles of gaseous reactants) = 8 - 11 = -3.

Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law:

ΔH°comb = ΣΔfH°(products) - ΣΔfH°(reactants)

ΔfH°(C₈H₁₄O) = [8 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - ΔH°comb

The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established reference values.